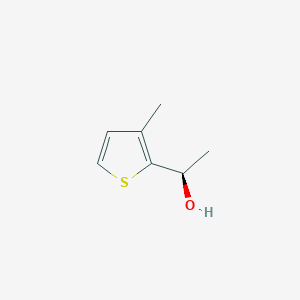
(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is a chiral compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The ®-enantiomer of 1-(3-Methylthiophen-2-yl)ethan-1-ol is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Grignard Reaction: 3-Methylthiophene undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-Methylthiophen-2-yl)ethanol.
Chiral Resolution: The racemic mixture of 1-(3-Methylthiophen-2-yl)ethanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: The compound can be reduced to form ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for converting the hydroxyl group to a halide.
Major Products
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: ®-1-(3-Methylthiophen-2-yl)ethyl chloride or bromide.
Applications De Recherche Scientifique
®-1-(3-Methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: Thiophene derivatives, including ®-1-(3-Methylthiophen-2-yl)ethan-1-ol, are used in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in central nervous system function.
Pathways: The compound may modulate signaling pathways related to neurotransmission and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, thiophene, is a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative of thiophene.
1-(3-Methylthiophen-2-yl)ethanone: The oxidized form of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol.
Uniqueness
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10OS |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
(1R)-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
Clé InChI |
GBOQHKONOPQNPU-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=C(SC=C1)[C@@H](C)O |
SMILES canonique |
CC1=C(SC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



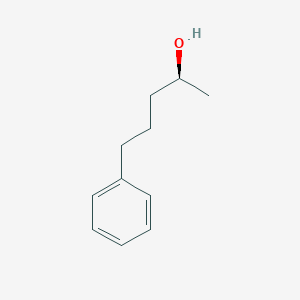

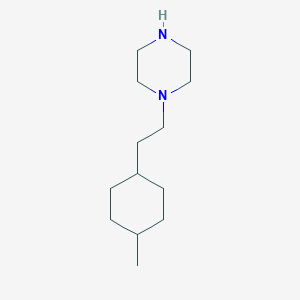
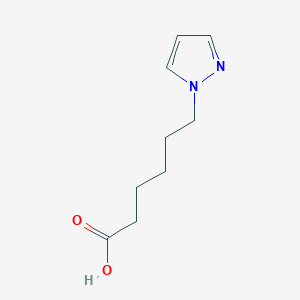
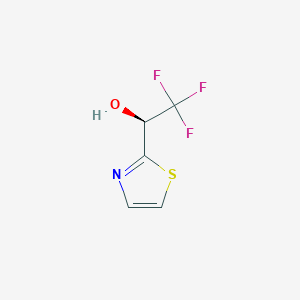
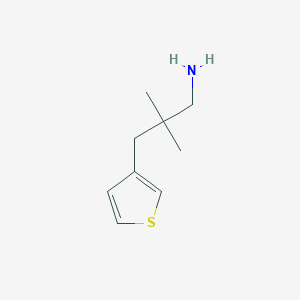
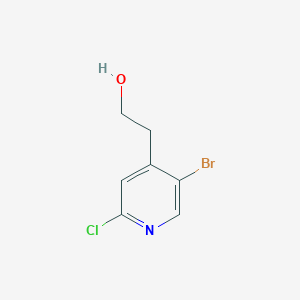
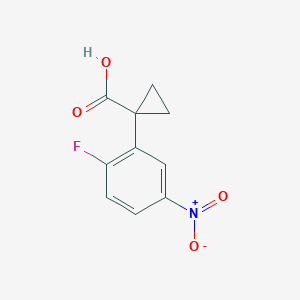
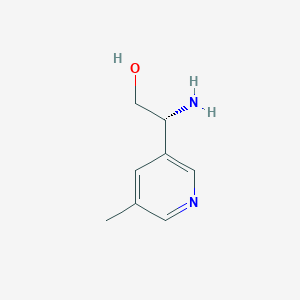
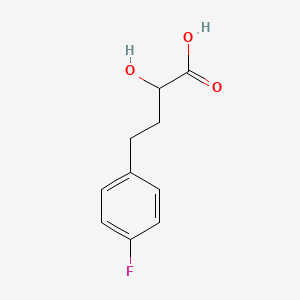
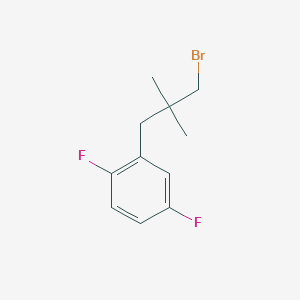
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
